molecular formula C30H29NO11S B3367777 Einecs 243-131-0 CAS No. 19524-64-2

Einecs 243-131-0

Cat. No. B3367777
CAS RN: 19524-64-2
M. Wt: 611.6 g/mol
InChI Key: JWIOHADFDHXRQJ-UHFFFAOYSA-N
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Description

Einecs 243-131-0, also known as 2,5-Dimethoxy-4-chloroamphetamine (DOC), is a psychoactive drug that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DOC is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system, resulting in the stimulant and psychedelic effects of the drug.
Biochemical and Physiological Effects:
DOC has been shown to have both biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline, which can have negative effects on the body over time.

Advantages and Limitations for Lab Experiments

DOC has several advantages for use in lab experiments. It is a potent drug that can produce strong effects, making it useful for studying the effects of amphetamines on the brain and behavior. However, it also has several limitations, including the potential for toxicity and the fact that it is illegal in many countries.

Future Directions

There are several future directions for research on DOC. One area of interest is the development of new drugs based on the structure of DOC that may have therapeutic benefits. Another area of research is the study of the long-term effects of amphetamine use on the brain and behavior. Finally, research is needed to better understand the mechanism of action of DOC and how it interacts with the brain and body.

Scientific Research Applications

DOC has been used in scientific research to study its effects on the central nervous system. It has been shown to have both stimulant and psychedelic effects, making it a valuable tool for studying the brain and behavior. It has also been used to study the effects of amphetamines on the body and brain.

properties

IUPAC Name

(6,7-dihydroxy-2-oxochromen-4-yl) methanesulfonate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4.C10H8O7S/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-18(14,15)17-9-4-10(13)16-8-3-7(12)6(11)2-5(8)9/h5-8,10-12H,9H2,1-4H3;2-4,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIOHADFDHXRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.CS(=O)(=O)OC1=CC(=O)OC2=CC(=C(C=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173175
Record name 6,7,-Dihydroxy-2-oxo-2H-1-benzopyran-4-methanesulphonic acid, compound with 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Einecs 243-131-0

CAS RN

19524-64-2
Record name 6,7,-Dihydroxy-2-oxo-2H-1-benzopyran-4-methanesulphonic acid, compound with 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019524642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,-Dihydroxy-2-oxo-2H-1-benzopyran-4-methanesulphonic acid, compound with 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,-dihydroxy-2-oxo-2H-1-benzopyran-4-methanesulphonic acid, compound with 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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